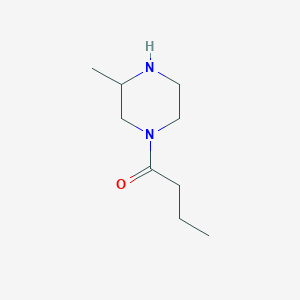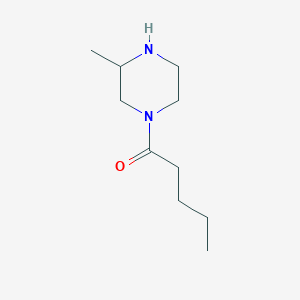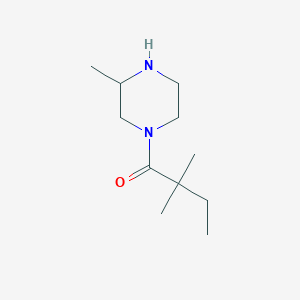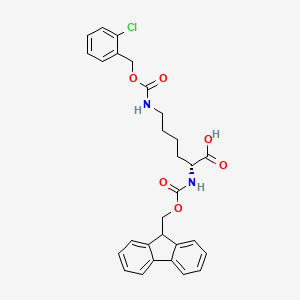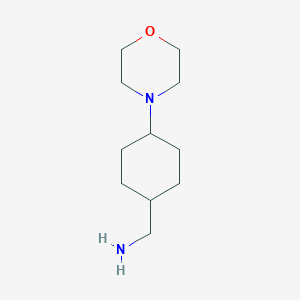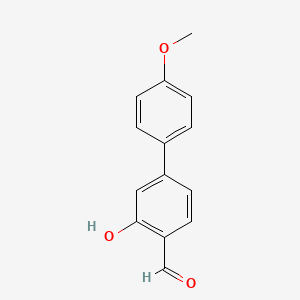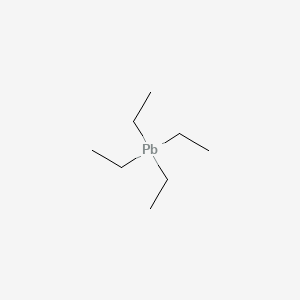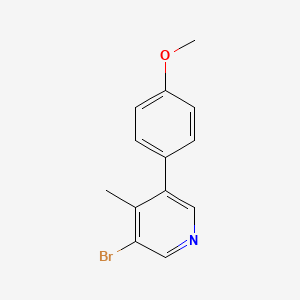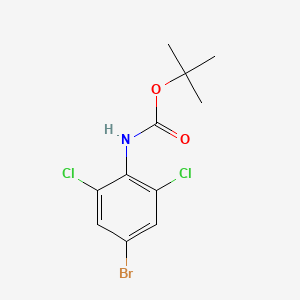
tert-Butyl 4-bromo-2,6-dichlorophenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-bromo-2,6-dichlorophenylcarbamate, also known as t-BuBr-DCP, is an organobromine compound used in a variety of scientific applications. It is a colorless solid that can be readily synthesized from readily available starting materials. It has been used in a number of biochemical and physiological studies, and is also used as a reagent in organic synthesis.
科学的研究の応用
T-BuBr-DCP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in the synthesis of coordination complexes. It has also been used in the study of the mechanism of action of enzymes and other proteins. Additionally, it has been used in the study of the biochemical and physiological effects of drugs and other compounds.
作用機序
The mechanism of action of tert-Butyl 4-bromo-2,6-dichlorophenylcarbamate is not fully understood. However, it is thought to act as a brominating agent, which can react with certain functional groups in a molecule to form bromine-containing products. Additionally, it has been suggested that it can act as a Lewis acid, which can form complexes with certain molecules and facilitate the formation of new products.
Biochemical and Physiological Effects
T-BuBr-DCP has been used in the study of the biochemical and physiological effects of drugs and other compounds. It has been used to study the effects of drugs on the nervous system, the cardiovascular system, and the immune system. Additionally, it has been used to study the effects of drugs on cell growth and differentiation, as well as the effects of drugs on gene expression.
実験室実験の利点と制限
T-BuBr-DCP has several advantages for lab experiments. It is a readily available reagent, and it is relatively easy to synthesize. Additionally, it is relatively stable and can be used in a variety of organic synthesis reactions. However, it has some limitations for lab experiments. It is toxic and should be handled with care, and it can produce toxic byproducts when reacted with certain compounds.
将来の方向性
There are several potential future directions for the use of tert-Butyl 4-bromo-2,6-dichlorophenylcarbamate. It could be used in the study of the mechanism of action of enzymes and other proteins. Additionally, it could be used in the study of the biochemical and physiological effects of drugs and other compounds. It could also be used in the development of new catalysts for organic synthesis reactions. Finally, it could be used in the development of new drugs and other compounds.
合成法
T-BuBr-DCP can be synthesized from readily available starting materials. The synthesis method involves the reaction of tert-butyl bromide with 2,6-dichlorophenylcarbamic acid in aqueous solution. The reaction is conducted in an organic solvent, such as dichloromethane, and the reaction is catalyzed by an acid, such as hydrochloric acid. The reaction is typically conducted at room temperature, and the product is isolated by filtration.
特性
IUPAC Name |
tert-butyl N-(4-bromo-2,6-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrCl2NO2/c1-11(2,3)17-10(16)15-9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHAQCUMLHECGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)
